molecular formula C₁₀H₁₈O₆ B1140215 Methyl 4,6-O-isopropylidene-A-D-mannopyranoside CAS No. 63167-67-9

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Cat. No.: B1140215
CAS No.: 63167-67-9
M. Wt: 234.25
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Description

Methyl 4,6-<i>O</i>-isopropylidene-α-D-mannopyranoside (CAS No. 63167-69-1, C10H18O6) is a protected mannose derivative where the 4- and 6-hydroxyl groups are masked by an isopropylidene ketal. This protection enhances stability under acidic and oxidative conditions, making the compound a critical intermediate in carbohydrate chemistry for selective functionalization at the 2- and 3-positions . Its synthesis typically involves reacting methyl α-D-mannopyranoside with acetone under acid catalysis, yielding a white crystalline solid with a molecular weight of 234.25 g/mol . The compound is widely used in glycosylation studies, enzymatic assays, and glycoconjugate synthesis due to its regioselective reactivity .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGLGMNWDWEJM-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Di-O-Isopropylidenation and Selective Hydrolysis

The classical approach involves initial di-O-isopropylidenation of methyl α-D-mannopyranoside followed by selective removal of the 2,3-O-isopropylidene group. Evans and Parrish pioneered this method by reacting methyl α-D-mannopyranoside with 2,2-dimethoxypropane under acidic conditions (H₂SO₄) to form the 4,6-O-isopropylidene derivative. However, this method suffered from modest yields (~56%) and prolonged reaction times (48 hours). Subsequent refinements introduced milder hydrolysis conditions using aqueous acetic acid (60%) or ion-exchange resins to selectively cleave the 2,3-O-isopropylidene group, improving yields to 70–80%.

Key Reaction Parameters:

Starting MaterialReagents/ConditionsYieldReference
Methyl α-D-mannopyranoside2,2-Dimethoxypropane, H₂SO₄, 48h56%
Methyl 2,3:4,6-di-O-isopropylidene-α-D-mannopyranoside60% aq. AcOH, 12h75%

Direct Isopropylidenation Methods

Acid-Catalyzed Regioselective Protection

A breakthrough in efficiency emerged with direct 2,3-O-isopropylidenation using 2-methoxypropene and catalytic p-toluenesulfonic acid (TsOH·H₂O). This method bypasses the need for intermediate di-O-protection, achieving regioselectivity through temperature and solvent control. For example, heating methyl α-D-mannopyranoside with 2-methoxypropene in N,N-dimethylformamide (DMF) at 70°C for 4 hours yielded the 4,6-O-isopropylidene derivative in 93%.

Mechanistic Insight:

The reaction proceeds via acid-catalyzed formation of a cyclic oxonium ion, favoring attack by the 4,6-hydroxyl groups due to their equatorial orientation. Steric hindrance from the isopropylidene group further stabilizes the product.

Microwave-Assisted Synthesis

Recent adaptations integrate microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating methyl α-D-mannopyranoside with 2-methoxypropene and TsOH·H₂O at 100°C for 15 minutes achieved 89% yield, reducing reaction time by 90% compared to conventional heating.

Catalytic Approaches for Enhanced Selectivity

Tin(II) Chloride-Mediated Monoalkylation

Petursson and Webber reported a regioselective monoalkylation method using diaryldiazoalkanes and catalytic SnCl₂. This approach selectively protects the 4,6-hydroxyl groups without affecting the 2,3-diol, yielding methyl 4,6-O-isopropylidene-α-D-mannopyranoside in 85% yield.

Advantages:

  • Avoids competitive reactions at secondary hydroxyl groups.

  • Compatible with acid-sensitive substrates.

Enzymatic Protection Strategies

While less common, enzymatic methods using lipases or glycosidases have been explored for regioselective protection. For instance, Candida antarctica lipase B catalyzed the transesterification of methyl α-D-mannopyranoside with isopropylidene donors, achieving 78% yield under mild conditions (pH 7.0, 25°C).

Comparative Analysis of Methodologies

The table below evaluates key preparation methods based on yield, scalability, and practicality:

MethodYieldTimeScalabilitySelectivity
Traditional Di-O-Isopropylidenation56–75%48–60hModerateModerate
Direct TsOH-Catalyzed89–93%4hHighHigh
Microwave-Assisted89%15minHighHigh
SnCl₂-Mediated85%6hModerateHigh
Enzymatic78%24hLowModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various mannose derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Synthetic Applications

1.1 Oligosaccharide Synthesis
The compound serves as a versatile building block for the synthesis of mannose-containing oligosaccharides. Its ability to undergo regioselective transformations allows for the efficient preparation of various glycosides. For instance, a study demonstrated the direct regioselective 2,3-O-isopropylidenation of α-D-mannopyranosides, yielding derivatives that can be further transformed into branched oligosaccharides. These branched structures are crucial for mimicking natural glycan structures involved in biological processes such as cell adhesion and immune responses .

1.2 Glycoconjugate Formation
Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is utilized in the synthesis of glycoconjugates, which are essential for studying glycan-protein interactions. The compound's protective groups facilitate the selective modification of hydroxyl groups on sugars, enabling the construction of complex structures that can be used in vaccine development and drug delivery systems .

Biological Applications

2.1 Role in Cell Biology
Research indicates that mannose-containing oligosaccharides play vital roles in various biological functions, including cell signaling and pathogen recognition. The synthesized 3,6-branched α-D-mannosyl trisaccharide from methyl 4,6-O-isopropylidene-α-D-mannopyranoside has been shown to exhibit enhanced binding affinity to mannose-specific lectins compared to linear oligomannosides. This property is significant for developing targeted therapies against diseases where glycan recognition is crucial .

2.2 Antimicrobial and Antitumor Studies
Studies have also explored the potential antimicrobial and antitumor activities of compounds derived from methyl 4,6-O-isopropylidene-α-D-mannopyranoside. For example, derivatives have been tested for their ability to inhibit bacterial growth and tumor cell proliferation, suggesting their utility in therapeutic applications .

Material Science Applications

3.1 Drug Delivery Systems
The compound's ability to form stable complexes with drugs makes it a candidate for developing drug delivery systems. Its carbohydrate structure can enhance the solubility and bioavailability of poorly soluble drugs while providing biocompatibility .

3.2 Sensing Applications
Methyl 4,6-O-isopropylidene-α-D-mannopyranoside can be functionalized to create sensors for detecting specific biomolecules or pathogens. The selective binding properties of mannose derivatives allow for the development of biosensors that can be employed in clinical diagnostics .

Case Studies

Study Focus Findings
Study on Oligosaccharide SynthesisSynthesis of branched oligosaccharides using methyl 4,6-O-isopropylidene-α-D-mannopyranosideDemonstrated efficient yields (50% total yield) and enhanced binding properties compared to linear analogs .
Biological Role ExplorationInvestigated the interaction between synthesized mannose trisaccharides and lectinsFound that branched structures had significantly higher binding affinities .
Drug Delivery ResearchEvaluated the use of mannose derivatives in drug solubilizationShowed improved solubility and stability for certain therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4,6-O-isopropylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The isopropylidene group provides stability to the molecule, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to mimic natural mannose molecules, thereby influencing carbohydrate-protein interactions and other related processes.

Comparison with Similar Compounds

Methyl-2,3-<i>O</i>-Isopropylidene-4,6-Cyclic Sulfate-α-D-Mannopyranoside (Compound 15)

  • Structure : Features a cyclic sulfate at C4/C6 and isopropylidene at C2/C3.
  • Synthesis: Derived from methyl α-D-mannopyranoside via sulfation and isopropylidene protection (63% yield) .
  • Key Properties :
    • 1H-NMR (acetone-d6) : δ 1.28, 1.42 (isopropylidene CH3), 3.35 (OCH3), 5.01 (H1).
    • Reactivity : The cyclic sulfate enables nucleophilic substitutions at C4/C6, contrasting with the inertness of the isopropylidene in the parent compound .
  • Applications : Intermediate for introducing azides or amines at C6 (e.g., Methyl-6-deoxy-6-azido derivatives) .

Methyl 6-Deoxy-6-Iodo-2,3-<i>O</i>-Isopropylidene-α-D-Mannopyranoside

  • Structure : Iodo substituent at C6, isopropylidene at C2/C3.
  • Synthesis : Prepared via iodine displacement using PPh3/imidazole .
  • Key Properties :
    • Crystal Data : Orthorhombic system (space group P212121), stable under ambient conditions .
    • Reactivity : The C6-iodo group facilitates further functionalization (e.g., Suzuki coupling) .
  • Applications : Intermediate in synthesizing C-glycosides and antibiotics like amphotericin B .

Methyl 2,3-Di-<i>O</i>-Allyl-4,6-<i>O</i>-Benzylidene-α-D-Mannopyranoside

  • Structure : Benzylidene protection at C4/C6, allyl groups at C2/C3.
  • Synthesis : Benzylidene protection via reaction with benzaldehyde dimethyl acetal.
  • Key Properties :
    • Reactivity : Benzylidene is acid-labile, enabling selective deprotection under milder conditions than isopropylidene .
  • Applications : Used in orthogonal protection strategies for oligosaccharide synthesis .

Methyl 4,6-Dideoxy-2,3-<i>O</i>-Isopropylidene-4-C-Methyl-α-L-Mannopyranoside

  • Structure : 4-C-methyl and 6-deoxy modifications, isopropylidene at C2/C3.
  • Synthesis: Derived from L-rhamnose, emphasizing stereochemical control .
  • Applications : Key intermediate in synthesizing polyene macrolide antibiotics .

Comparative Analysis Table

Compound Name Protecting Groups Substituents Key Reactivity Applications References
Methyl 4,6-<i>O</i>-Isopropylidene-α-D-mannopyranoside 4,6-isopropylidene None Regioselective 2-/3-OH activation Glycosylation, enzymatic studies
Methyl-2,3-<i>O</i>-Isopropylidene-4,6-cyclic sulfate 2,3-isopropylidene, 4,6-sulfate Cyclic sulfate Nucleophilic substitution at C4/C6 Azide/amine introduction
Methyl 6-deoxy-6-iodo-2,3-<i>O</i>-isopropylidene 2,3-isopropylidene C6-iodo Halogen displacement reactions Antibiotic synthesis
Methyl 2,3-di-<i>O</i>-allyl-4,6-benzylidene 4,6-benzylidene C2/C3-allyl Acid-labile deprotection Orthogonal oligosaccharide synthesis
2,3,4,6-Tetra-<i>O</i>-acetyl-D-mannopyranose 2,3,4,6-acetyl Fully acetylated Base-sensitive, hydrolyzes in alkaline conditions Glycosyl donor for acetylated derivatives

Research Findings and Trends

  • Reactivity Trends : Isopropylidene-protected derivatives (e.g., the parent compound) exhibit superior stability under acidic conditions compared to benzylidene or acetylated analogs, which are more labile .
  • Synthetic Utility : Compounds with azide or iodo substituents (e.g., Methyl-6-azido derivatives) are pivotal in click chemistry and bioconjugation .
  • Biological Relevance: Derivatives like Methyl 4,6-dideoxy-4-C-methyl-α-L-mannopyranoside are critical in antibiotic synthesis, highlighting the role of deoxy and branched-chain modifications .

Biological Activity

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is a carbohydrate derivative that has garnered attention due to its potential biological activities and applications in various fields such as biochemistry and pharmacology. This article explores its synthesis, biological significance, and research findings related to its activity.

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside can be synthesized through the reaction of methyl α-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst like sulfuric acid. The reaction typically occurs over 48 hours, yielding the desired product with high purity and yield. The compound features isopropylidene protection at the 4 and 6 positions, which enhances its stability and reactivity compared to other mannopyranoside derivatives.

The biological activity of methyl 4,6-O-isopropylidene-α-D-mannopyranoside is primarily attributed to its ability to mimic natural mannose molecules. This mimicry allows it to interact with various proteins and enzymes involved in carbohydrate metabolism, influencing critical biological processes such as cell signaling and adhesion.

2.2 Antimicrobial Properties

Recent studies have demonstrated that derivatives of methyl α-D-mannopyranoside exhibit significant antimicrobial activity. For instance, a study evaluated various mannopyranoside analogs against different bacterial strains, revealing that certain derivatives showed potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.125 to 8.0 mg/mL .

2.3 Cytotoxicity and Safety Profile

In vitro cytotoxicity assays have indicated that methyl 4,6-O-isopropylidene-α-D-mannopyranoside derivatives possess low toxicity levels, making them suitable candidates for further development as therapeutic agents . The safety profile is crucial for their potential application in drug development.

3.1 Case Study: Antimicrobial Screening

A comprehensive study on the antimicrobial properties of methyl α-D-mannopyranoside derivatives highlighted their effectiveness against various pathogens. Table 1 summarizes the antibacterial activity observed in different derivatives:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 1Staphylococcus aureus15.12 ± 0.10.125
Compound 2Bacillus cereus15.17 ± 0.40.125
Compound 3Escherichia coli10.00 ± 0.58.00

This table illustrates the variability in antibacterial efficacy among different derivatives, demonstrating the potential for targeted development of antimicrobial agents based on structural modifications.

3.2 Molecular Docking Studies

Further investigations using molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in bacterial infections. For example, certain derivatives exhibited high binding affinities with proteins associated with the H5N1 influenza A virus, indicating their potential as antiviral agents .

4. Conclusion

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside represents a promising compound in carbohydrate chemistry with notable biological activities, particularly in antimicrobial applications. Its ability to mimic natural mannose enhances its interaction with biological targets, paving the way for further research into its therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for Methyl 4,6-O-isopropylidene-α-D-mannopyranoside, and how do reaction conditions influence yield?

Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is synthesized via regioselective protection of mannose. Key steps include:

  • Protection strategy : Use of isopropylidene groups to block 4,6-OH positions, often employing acid catalysts (e.g., TsOH) in acetone .
  • Derivatization : Subsequent reactions (e.g., benzylation, iodination) require anhydrous conditions and catalysts like Bu2_2SnO or AgOTf to optimize regioselectivity .
  • Yield optimization : Reaction temperature (e.g., 120°C for benzylation) and solvent polarity (toluene vs. DCM) significantly affect yields, with typical yields ranging from 45% to 90% .

Q. How is the structure of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify protecting groups (e.g., isopropylidene δ 1.3–1.5 ppm) and anomeric configuration (α-D-mannopyranoside: δ 4.8–5.2 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M + Na]+^+ peaks) and isotopic labeling (e.g., 13^{13}C at C6 in oligosaccharide derivatives) .
  • X-ray crystallography : Resolves pyranose ring conformation and glycosidic bond geometry in crystalline derivatives .

Q. What are common derivatives of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside used in glycobiology?

Key derivatives include:

  • Benzylidene-protected analogs : Enable regioselective functionalization at C2 and C3 for oligosaccharide assembly .
  • Acylated derivatives : Pentanoyl or lauroyl esters enhance lipophilicity for membrane permeability studies .
  • Isotopically labeled analogs : 13^{13}C-labeled C6 derivatives (e.g., Methyl α-D-[6-13^{13}C]mannopyranoside) trace metabolic pathways .

Advanced Research Questions

Q. How do competing regioselectivity challenges arise during derivatization of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside?

Regioselectivity conflicts occur due to steric and electronic factors:

  • Benzylation vs. iodination : Bulky reagents (e.g., BnBr) favor C3 over C2 substitution, while iodine/PPh3_3 selectively targets primary hydroxyl groups (C6) .
  • Orthoester formation : Competing side reactions (e.g., 2,3-O-carbonyl formation) may occur under basic conditions, requiring precise stoichiometry .
  • Data contradictions : Conflicting reports on C2 vs. C3 reactivity highlight the need for controlled water content and catalyst screening (e.g., Bu4_4NBr vs. AgOTf) .

Q. What methodologies improve glycosylation efficiency using Methyl 4,6-O-isopropylidene-α-D-mannopyranoside as a glycosyl donor?

Glycosylation efficiency depends on:

  • Activation methods : N-Iodosuccinimide (NIS)/AgOTf promotes α-selectivity (>90%) in mannosylation reactions .
  • Solvent effects : Anhydrous DCM enhances donor stability, while EtOAc/EtOH mixtures facilitate deprotection .
  • Monitoring intermediates : ESI-MS tracks coupling efficiency (e.g., trisaccharide formation in 45% yield) and detects side products (e.g., hydrolyzed orthoesters) .

Q. How does isotopic labeling of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside aid in oligosaccharide structural analysis?

13^{13}C-labeled derivatives (e.g., at C6) enable:

  • Tracing glycosidic linkages : MS/MS fragmentation patterns differentiate (1→2) vs. (1→6) bonds in oligosaccharides .
  • Conformational studies : 13^{13}C NMR quantifies ring puckering and glycosidic torsion angles in solution .
  • Metabolic flux analysis : Tracks mannose incorporation into glycoproteins using LC-MS .

Q. What stability challenges arise during storage and handling of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside derivatives?

Key stability issues include:

  • Hydrolysis sensitivity : Isopropylidene groups degrade under acidic or aqueous conditions, necessitating anhydrous storage .
  • Light sensitivity : Iodinated derivatives (e.g., Methyl 6-deoxy-6-iodo-mannopyranoside) require amber vials to prevent radical formation .
  • Thermal decomposition : Lauroyl esters decompose above 60°C, limiting reaction temperatures .

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